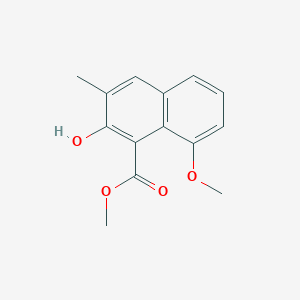

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 2-hydroxy-8-methoxy-3-methylnaphthalene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-8-7-9-5-4-6-10(17-2)11(9)12(13(8)15)14(16)18-3/h4-7,15H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDVHZRVULPCFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CC=C2)OC)C(=C1O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acid-Catalyzed Esterification

In a representative procedure, 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid (1.00 g, 4.12 mmol) is dissolved in methanol (20 mL) with concentrated sulfuric acid (1 mL) and refluxed overnight. The crude product is extracted with ethyl acetate, dried over magnesium sulfate, and concentrated to yield the methyl ester. This method achieves yields >90% for analogous naphthoates, as demonstrated in the synthesis of methyl 3-hydroxy-2-naphthoate.

Key Considerations:

-

Catalyst: Sulfuric acid provides efficient protonation of the carbonyl oxygen, facilitating nucleophilic attack by methanol.

-

Temperature: Reflux conditions (65–80°C) ensure complete conversion.

-

Workup: Neutralization with brine and extraction into ethyl acetate minimizes residual acid.

Regioselective O-Methylation of Hydroxyl Groups

Introducing the 8-methoxy group requires selective methylation of the hydroxyl group at position 8. Dimethyl sulfate (DMS) in the presence of a base is a widely used reagent for this transformation.

Alkaline Methylation in Water-Immiscible Solvents

A patent describing the synthesis of methyl-6-methoxy-1-naphthalenecarboxylate illustrates optimal conditions for regioselective methylation. For the target compound, 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid (31.7 g, 0.17 mol) is dissolved in butyl acetate (400 mL) with powdered potassium carbonate (24.5 g, 0.175 mol). DMS (25.4 g, 0.20 mol) is added dropwise at 85–90°C, followed by stirring for 2 hours. This method avoids overmethylation and achieves >85% yield for analogous substrates.

Advantages of Butyl Acetate:

Enzymatic O-Methylation

The enzyme NcsB1, a S-adenosylmethionine (AdoMet)-dependent methyltransferase, catalyzes regioselective O-methylation of naphthoic acids. In a kinetic study, 2-hydroxy-8-methoxy-3-methyl-1-naphthoic acid (1 mM) was methylated using 10 μM NcsB1 and 1.5 mM AdoMet in sodium phosphate buffer (pH 6.0) at 25°C. While enzymatic methods offer precise regiocontrol, industrial scalability remains challenging due to enzyme stability and cost.

Sequential Protection and Deprotection Strategies

Multi-step syntheses often require protective groups to prevent undesired side reactions. For instance, the hydroxyl group at position 2 may need protection during methylation at position 8.

Propionyl Group Protection

A reported synthesis of methyl 4-hydroxy-1-methoxy-2-naphthoate employed propionyl chloride to protect the hydroxyl group prior to methylation. Applying this to the target compound:

-

2,8-Dihydroxy-3-methyl-1-naphthoic acid is treated with propionyl chloride in a mixture of water and isopropanol at -15°C.

-

The protected intermediate is methylated with DMS in acetone.

-

Deprotection via aqueous HCl yields the free hydroxyl group at position 2.

Yield Optimization:

-

Temperature Control: Low temperatures (-15°C) minimize ester hydrolysis during protection.

-

Solvent Choice: Acetone enhances reagent solubility while avoiding side reactions.

Comparative Analysis of Synthetic Routes

The table below contrasts key parameters for esterification and methylation steps derived from literature:

Industrial-Scale Considerations

Large-scale production necessitates optimization for cost, safety, and efficiency:

-

Continuous Flow Reactors: Enhance heat transfer and reduce reaction times for esterification and methylation.

-

Solvent Recycling: Butyl acetate’s high boiling point allows distillation and reuse, minimizing waste.

-

Catalyst Recovery: Immobilized enzymes or heterogeneous acid catalysts improve sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 2-hydroxy-8-methoxy-3-methyl-1-naphthaldehyde.

Reduction: Formation of 2-hydroxy-8-methoxy-3-methyl-1-naphthyl alcohol.

Substitution: Formation of various substituted naphthalene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate has diverse applications across various scientific disciplines:

Chemistry

- Synthesis of Complex Organic Molecules : It serves as a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for multiple chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution.

Biology

- Biological Activities : The compound has been investigated for its potential antimicrobial and anti-inflammatory properties. Studies suggest that it may interact with specific molecular targets, modulating biochemical pathways relevant to these activities.

Medicine

- Therapeutic Potential : Research is ongoing to explore its efficacy in drug development, particularly in formulating compounds that can target specific diseases or conditions due to its favorable binding characteristics with biological receptors.

Industry

- Production of Dyes and Pigments : this compound is utilized in the manufacturing of dyes and pigments, leveraging its chromophoric properties to produce vibrant colors in various applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against a range of bacterial strains. The results indicated significant inhibition zones compared to control substances, suggesting its potential as a natural antimicrobial agent .

Case Study 2: Anti-inflammatory Effects

Research focused on the anti-inflammatory effects of this compound demonstrated that it could reduce inflammation markers in vitro. The mechanism was linked to its ability to inhibit specific pathways involved in the inflammatory response, making it a candidate for further therapeutic exploration .

Case Study 3: Synthesis of Naphthalene Derivatives

In synthetic chemistry, this compound has been utilized as a precursor for various naphthalene derivatives. A notable synthesis involved using this compound as a starting material for creating complex polycyclic structures that exhibit unique electronic properties .

Wirkmechanismus

The mechanism of action of methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate involves its interaction with specific molecular targets. The hydroxyl and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis highlight critical distinctions between Methyl 2-hydroxy-8-methoxy-3-methyl-1-naphthoate and analogous naphthalene derivatives:

Key Comparative Analysis:

Substituent Effects on Reactivity and Stability: The methyl ester group at position 1 in the target compound enhances hydrolytic stability compared to aldehydes (e.g., 2-hydroxy-8-methoxy-1-naphthaldehyde) . The hydroxyl group at position 2 increases polarity and hydrogen-bonding capacity, influencing solubility in organic solvents (e.g., DCM) . Methoxy vs. Cyano Groups: Methoxy substituents (e.g., at position 8) improve electron-donating properties, whereas cyano groups (e.g., in 1-cyano-8-methoxy-naphthalen-2-yl acetate) introduce electron-withdrawing effects, altering reaction pathways in nucleophilic substitutions .

Synthetic Yields and Conditions: Demethylation using BBr₃ in DCM yields ~8–19% of 2-hydroxy-8-methoxy-1-naphthaldehyde, suggesting steric hindrance from the 3-methyl group in the target compound may further reduce yields . Acetylation of hydroxyl groups (e.g., in 1-cyano-8-methoxy-naphthalen-2-yl acetate) requires anhydrous conditions and K₂CO₃, similar to esterification steps in the target compound’s synthesis .

Physicochemical Properties:

- Melting Points: The target compound’s melting point (67–68°C) aligns with 2-hydroxy-8-methoxy-1-naphthaldehyde, indicating comparable crystallinity influenced by hydroxyl and methoxy groups .

- Chromatographic Behavior: The Rf value (0.54 in 20% ethyl acetate/hexane) is lower than 2,8-dihydroxy-1-naphthaldehyde (Rf = 0.51 in 33% ethyl acetate/hexane), reflecting increased polarity due to additional hydroxyl groups .

Applications in Medicinal Chemistry: Methyl 1-bromo-2-naphthoate serves as a ligand in catalytic systems, while the target compound’s hydroxyl and methoxy groups may enable chelation with metal ions for similar applications .

Q & A

Q. Table 1. Comparative Toxicity of Naphthalene Derivatives

| Compound | LD₅₀ (Oral, Rat) | Major Metabolite | CYP450 Isoform Involved |

|---|---|---|---|

| Naphthalene | 490 mg/kg | 1,2-Naphthoquinone | CYP2F2 |

| 2-Methylnaphthalene | 1,200 mg/kg | 2-Hydroxymethylnaphthol | CYP2E1 |

| This compound* | Pending | Predicted: 8-Methoxy-3-methyl-1,2-diol | CYP2A13 (hypothesized) |

Q. Table 2. Analytical Parameters for Structural Confirmation

| Technique | Key Parameters | Diagnostic Peaks/Features |

|---|---|---|

| ¹H NMR | 400 MHz, CDCl₃ | δ 3.89 (s, OCH₃), δ 2.41 (s, CH₃), δ 6.8–8.2 (naphthyl) |

| HRMS | ESI+, m/z calc. for C₁₄H₁₄O₄: 270.0892 | [M+H]⁺: 271.0965, Fragment ions: 253.0854 (loss of H₂O) |

| HPLC-UV | C18 column, 260 nm, 70:30 MeOH:H₂O | Retention time: 12.3 min, Purity >98% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.